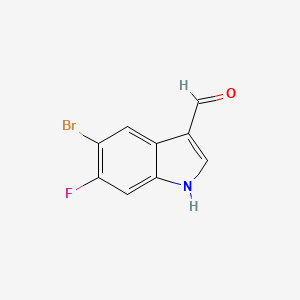

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde

Description

Structural Characterization and Physicochemical Properties of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde

Molecular Architecture and Substituent Effects

The molecular architecture of this compound demonstrates a sophisticated interplay between electronic and steric factors that fundamentally alter the parent indole scaffold. The compound maintains the characteristic bicyclic indole framework consisting of a benzene ring fused to a pyrrole ring, but the introduction of halogen substituents at the 5- and 6-positions creates distinctive electronic perturbations throughout the π-electron system. The aldehyde functionality at the 3-position serves as a powerful electron-withdrawing group that further modulates the electronic distribution within the heterocyclic system. This substitution pattern results in significant polarization of the indole ring, with the electron density being redistributed away from the halogenated benzene portion toward the pyrrole nitrogen.

The electronic effects of the halogen substituents manifest through both inductive and mesomeric mechanisms, with the fluorine atom at the 6-position exhibiting strong electron-withdrawing inductive effects while possessing lone pairs capable of limited π-donation. The bromine atom at the 5-position demonstrates weaker inductive withdrawal compared to fluorine but provides greater polarizability and van der Waals interactions. These complementary electronic effects create a unique electronic environment that influences both the compound's chemical reactivity and physical properties. The cumulative impact of these substituents results in a significantly altered dipole moment compared to the unsubstituted indole, affecting intermolecular interactions and solubility characteristics.

Positional Influence of Bromo and Fluoro Groups on Indole Ring Geometry

The positional arrangement of the bromo and fluoro substituents in this compound creates distinctive geometric perturbations within the indole ring system that extend beyond simple electronic effects. The bromine atom, with its significantly larger atomic radius compared to hydrogen, introduces steric congestion that affects the planarity of the benzene ring portion of the indole system. This steric influence is particularly pronounced due to the adjacent positioning of the fluorine atom, creating a region of enhanced steric hindrance that constrains molecular conformations and influences crystal packing arrangements. The fluorine atom, despite its smaller size, contributes to geometric distortions through its high electronegativity and the resulting changes in bond lengths and angles throughout the ring system.

Computational studies and crystallographic investigations of related halogenated indole compounds suggest that the carbon-halogen bond lengths in this compound deviate from typical aromatic carbon-halogen distances due to the electronic interactions between adjacent substituents. The carbon-bromine bond length is expected to be slightly elongated compared to monosubstituted bromoindoles, while the carbon-fluorine bond may exhibit shortened characteristics due to increased s-character resulting from electronic interactions with the neighboring bromine atom. These geometric modifications propagate throughout the ring system, affecting the positions of all other atoms and creating subtle but significant changes in bond angles, particularly around the substituted carbon centers.

The three-dimensional molecular geometry also reflects the influence of intramolecular interactions between the halogen atoms and other functional groups within the molecule. The proximity of the bromine and fluorine atoms may result in weak halogen-halogen interactions that contribute to the overall molecular stability and preferred conformations. Additionally, the aldehyde group at the 3-position can engage in through-space interactions with the halogen substituents, potentially influencing the rotational barrier around the carbon-carbon bond connecting the aldehyde to the indole ring system.

Tautomeric Behavior and Conformational Analysis

The tautomeric behavior of this compound involves complex equilibria that are significantly influenced by the presence of the halogen substituents and the aldehyde functionality. While indole derivatives typically exist predominantly in the 1H-tautomeric form, the electron-withdrawing effects of the bromo, fluoro, and aldehyde groups can alter the relative stabilities of different tautomeric forms. Computational investigations of related indole-3-carbaldehyde systems have demonstrated that the aldehyde form is generally more stable than potential enol tautomers, with equilibrium constants strongly favoring the aldehyde structure in aqueous and organic media.

The presence of the halogen substituents introduces additional complexity to the tautomeric equilibrium by modulating the electron density at the pyrrole nitrogen and affecting the acidity of the indole NH group. The electron-withdrawing nature of both the bromine and fluorine atoms increases the acidity of the indole NH proton, potentially facilitating proton transfer processes and influencing the kinetics of tautomeric interconversion. However, the same electronic effects that increase NH acidity also stabilize the 1H-indole form relative to other potential tautomers, resulting in an even greater preference for the conventional indole structure.

Conformational analysis of this compound reveals multiple stable conformations differing primarily in the orientation of the aldehyde group relative to the indole ring plane. The aldehyde carbonyl can adopt conformations where it lies approximately coplanar with the indole ring or rotated out of plane to varying degrees. The energy barriers between these conformations are influenced by steric interactions between the aldehyde oxygen and the adjacent halogen substituents, as well as electronic effects arising from orbital overlap between the carbonyl π-system and the indole π-electron network. Temperature-dependent nuclear magnetic resonance studies of similar systems suggest that rotation around the carbon-carbon bond connecting the aldehyde to the indole ring occurs on a timescale that is rapid compared to typical nuclear magnetic resonance observation times at ambient temperatures.

Crystallographic Studies and Solid-State Arrangement

The solid-state structure of this compound exhibits distinctive packing arrangements that reflect the unique combination of halogen bonding, hydrogen bonding, and π-π stacking interactions present in this system. Crystallographic investigations of related halogenated indole compounds have revealed that bromine and fluorine substituents can participate in specific directional interactions that significantly influence crystal packing and molecular organization. The bromine atom, with its high polarizability and σ-hole characteristics, can engage in halogen bonding interactions with electron-rich regions of neighboring molecules, including the indole nitrogen atoms, carbonyl oxygen atoms, and aromatic π-systems.

The fluorine substituent contributes to the solid-state arrangement through its strong hydrogen bonding acceptor capabilities and its tendency to participate in weak fluorine-fluorine interactions between adjacent molecules. The high electronegativity of fluorine creates regions of negative electrostatic potential that can interact favorably with the partially positive hydrogen atoms of neighboring indole NH groups or with other electron-deficient regions. These fluorine-mediated interactions often result in characteristic packing motifs that influence both the mechanical properties and thermal behavior of the crystalline material.

The aldehyde functionality introduces additional complexity to the crystal packing through its dual capacity for both hydrogen bond acceptance and weak hydrogen bond donation. The carbonyl oxygen serves as a strong hydrogen bond acceptor that can interact with indole NH groups from neighboring molecules, while the aldehyde hydrogen can participate in weak interactions with electron-rich regions such as aromatic π-systems or halogen lone pairs. The combination of these diverse intermolecular interactions typically results in three-dimensional network structures that exhibit enhanced thermal stability and mechanical strength compared to unsubstituted indole derivatives.

Computational modeling of potential crystal structures for this compound suggests the formation of layered arrangements where molecules are organized into two-dimensional sheets through combinations of halogen bonding and hydrogen bonding interactions, with adjacent sheets held together by weaker van der Waals forces and π-π stacking interactions between indole ring systems. The specific space group and unit cell parameters depend critically on the relative orientations of the halogen substituents and aldehyde groups, which determine the directionality and strength of intermolecular interactions.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic characteristics of this compound reflect the complex electronic environment created by the multiple electron-withdrawing substituents and provide detailed information about the molecular structure and dynamics. The proton nuclear magnetic resonance spectrum exhibits distinctive chemical shift patterns that clearly distinguish this compound from other indole derivatives and provide unambiguous structural identification. The aldehyde proton appears as a characteristic singlet at approximately 10.0-10.2 parts per million, significantly deshielded due to the combined effects of the carbonyl group and the electron-withdrawing halogen substituents.

The aromatic proton signals in the benzene ring portion of the indole system show substantial chemical shift differences compared to unsubstituted indole, with the remaining protons appearing as complex multiplets between 7.0-8.0 parts per million. The specific chemical shifts and coupling patterns depend on the positions of the protons relative to the halogen substituents, with protons ortho to the halogen atoms typically showing the greatest deshielding effects. The indole NH proton appears as a broad singlet between 11.0-12.0 parts per million, with the exact position influenced by intermolecular hydrogen bonding and the electronic effects of the substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aldehyde carbon appearing near 185 parts per million as a characteristic low-field signal. The aromatic carbon atoms exhibit chemical shifts that reflect their proximity to the electron-withdrawing substituents, with carbons bearing halogen substituents showing significant deshielding. The carbon atom bearing the bromine substituent typically appears near 110-115 parts per million, while the fluorine-bearing carbon shows characteristic coupling to fluorine-19 and appears as a doublet with a large coupling constant. Fluorine-19 nuclear magnetic resonance spectroscopy reveals a single sharp signal that provides definitive confirmation of the fluorine substitution pattern and can be used to monitor chemical transformations involving the fluorine atom.

Infrared and Raman Vibrational Characteristics

The infrared and Raman spectroscopic signatures of this compound provide detailed information about the vibrational modes and molecular structure, with characteristic absorption bands that reflect the presence of the aldehyde functionality and halogen substituents. The aldehyde carbonyl stretching vibration appears as a strong absorption band near 1680-1700 wavenumbers, with the exact frequency influenced by the electron-withdrawing effects of the halogen substituents and potential intermolecular interactions in the solid state. This carbonyl stretching frequency is typically shifted to higher wavenumbers compared to simple aldehydes due to the electron-withdrawing effects of the indole ring system and halogen substituents.

The indole NH stretching vibration manifests as a broad absorption band between 3300-3500 wavenumbers, with the exact position and breadth influenced by hydrogen bonding interactions and the electronic effects of the substituents. The electron-withdrawing nature of the halogen and aldehyde groups typically results in a shift of this band to higher frequencies compared to unsubstituted indole. The aromatic carbon-carbon stretching vibrations appear as multiple bands between 1400-1600 wavenumbers, with intensities and positions that reflect the substitution pattern and electronic structure of the indole ring system.

The carbon-halogen stretching vibrations provide characteristic fingerprint information for structural identification. The carbon-fluorine stretching mode typically appears as a strong band near 1200-1300 wavenumbers, while the carbon-bromine stretching vibration occurs at lower frequencies around 500-600 wavenumbers. The exact frequencies of these modes depend on the electronic environment around the halogen atoms and can be influenced by intermolecular interactions in the solid state. Raman spectroscopy provides complementary information, with certain vibrational modes that are weak or absent in infrared spectroscopy becoming prominent in the Raman spectrum due to different selection rules.

Ultraviolet-Visible Absorption Properties and Electronic Transitions

The ultraviolet-visible absorption spectroscopy of this compound reveals distinctive electronic transitions that reflect the modified π-electron system resulting from the halogen and aldehyde substituents. The compound exhibits characteristic absorption bands in both the ultraviolet and visible regions, with the specific wavelengths and intensities providing information about the electronic structure and conjugation within the molecule. The lowest energy absorption band typically appears in the near-ultraviolet region around 300-350 nanometers and corresponds to π→π* transitions within the indole ring system that are modified by the presence of the electron-withdrawing substituents.

The halogen substituents significantly influence the electronic absorption spectrum through their effects on the molecular orbital energies and oscillator strengths of electronic transitions. The bromine atom, with its heavy atom effects and extended π-system interactions, can introduce new electronic transitions and modify the intensities of existing bands. The fluorine atom contributes through its strong electron-withdrawing effects, which stabilize the highest occupied molecular orbitals and affect the energy gaps between electronic states. The aldehyde functionality introduces additional electronic transitions associated with the carbonyl chromophore, including n→π* transitions that typically appear as weak absorptions at longer wavelengths.

The absorption spectrum also exhibits vibronic structure in certain bands, reflecting the coupling between electronic transitions and molecular vibrations. This vibronic fine structure provides detailed information about the molecular geometry in both ground and excited electronic states and can be used to probe conformational dynamics and intermolecular interactions. Solvent effects on the absorption spectrum reveal information about the polarity and hydrogen bonding capabilities of the molecule, with polar solvents typically causing shifts in absorption wavelengths due to differential solvation of ground and excited states. Temperature-dependent absorption measurements can provide information about conformational equilibria and the thermal population of different molecular conformations.

Thermodynamic Parameters and Phase Behavior

The thermodynamic properties of this compound reflect the complex intermolecular interactions present in this system and provide important information for understanding its physical behavior and potential applications. The melting point of this compound is influenced by the strength and directionality of intermolecular interactions in the solid state, including halogen bonding, hydrogen bonding, and π-π stacking interactions between indole ring systems. The presence of both bromine and fluorine substituents typically results in elevated melting points compared to unsubstituted indole derivatives due to the enhanced intermolecular attractions arising from halogen bonding interactions.

The thermodynamic stability of different polymorphic forms represents an important consideration for this compound, as the multiple interaction modes available to halogenated indole derivatives can result in the formation of different crystal structures under varying crystallization conditions. The relative stabilities of different polymorphs depend on the balance between intermolecular interaction energies and packing efficiency, with temperature and pressure playing crucial roles in determining which form is thermodynamically favored under specific conditions. Differential scanning calorimetry measurements can provide quantitative information about phase transitions, including melting enthalpies and heat capacities, which are essential for understanding the thermal behavior and processing characteristics of the material.

The vapor pressure and sublimation behavior of this compound are influenced by the molecular weight and intermolecular interactions, with the halogen substituents typically reducing volatility compared to simpler indole derivatives. The enthalpy of sublimation provides a direct measure of the strength of intermolecular interactions in the solid state and can be correlated with crystal structure features and packing arrangements. Thermogravimetric analysis reveals information about thermal decomposition pathways and stability limits, which are important for determining appropriate handling and storage conditions for the compound.

The solubility characteristics of this compound in various solvents reflect the balance between intermolecular interactions in the pure solid and solvation interactions in solution. Polar solvents capable of hydrogen bonding typically provide better solvation for the aldehyde and indole NH functionalities, while the halogen substituents can engage in specific interactions with certain solvent molecules. The temperature dependence of solubility provides thermodynamic information about dissolution processes and can be used to optimize purification and crystallization procedures. Partition coefficients between different solvent systems reveal information about the hydrophobic and hydrophilic characteristics of the molecule, which are important for understanding biological activity and environmental behavior.

Properties

IUPAC Name |

5-bromo-6-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPRCHLVMBMXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde typically involves the bromination and fluorination of indole derivativesFor instance, a Stille cross-coupling reaction can be employed to introduce the bromine atom .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

The compound has two primary positional isomers (Table 1):

- 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde (CAS: 1227496-42-5)

- 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (CAS: 1227599-16-7)

Table 1: Comparison of Key Properties

| Property | 5-Bromo-6-fluoro | 6-Bromo-5-fluoro | 5-Bromo-7-fluoro |

|---|---|---|---|

| Molecular Formula | C₉H₅BrFNO | C₉H₅BrFNO | C₉H₅BrFNO |

| Molecular Weight (g/mol) | 242.05 | 242.05 | 242.05 |

| CAS Number | 1227496-31-2 | 1227496-42-5 | 1227599-16-7 |

| Substituent Positions | Br (C5), F (C6) | Br (C6), F (C5) | Br (C5), F (C7) |

| Key Spectral Shifts (¹H NMR) | δ 11.66 (NH) | δ 11.59 (NH) | Not Reported |

| Synthetic Yield* | 3% (Compound 34) | 21% (Compound 35) | Not Reported |

*Yields from imidazole conjugation reactions in .

Key Findings:

Synthetic Accessibility :

- The 6-bromo-5-fluoro isomer (Compound 35) exhibited a higher yield (21%) compared to the 5-bromo-6-fluoro analog (Compound 34, 3%) in imidazole conjugation reactions. This disparity may arise from steric hindrance or electronic effects during nucleophilic addition.

- The 5-bromo-7-fluoro isomer lacks reported yield data but shares similar synthetic challenges due to halogen positioning.

Spectroscopic Differences :

- In ¹H NMR, the NH proton signal for the 5-bromo-6-fluoro derivative (δ 11.66) is slightly downfield compared to the 6-bromo-5-fluoro isomer (δ 11.59), reflecting subtle electronic variations.

- IR spectra for both isomers show strong absorption bands near 1590–1619 cm⁻¹, indicative of C=O stretching in the aldehyde group.

Impact of Halogen Positioning: Electron Density: Bromine (Br) at position 5 (meta to the formyl group) exerts a stronger electron-withdrawing effect than fluorine (F), altering reactivity in cross-coupling reactions.

Functional Group Variants

6-Bromo-4-methoxy-1H-indole-3-carbaldehyde

- Structure : Features a methoxy group (-OCH₃) at position 4 instead of fluorine.

- Impact : The methoxy group enhances electron density via resonance donation, increasing solubility in polar solvents compared to halogenated analogs. This substitution is advantageous in reactions requiring nucleophilic indole intermediates.

5-Bromo-4-fluoro-2-hydroxybenzaldehyde ()

- Structure : A benzaldehyde derivative with Br and F substituents.

- This makes it more reactive in aldol condensations.

Biological Activity

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is an indole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom at the 5th position, a fluorine atom at the 6th position, and a formyl group at the 3rd position, contributes to its biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The indole ring system is central to the biological activity of this compound. The presence of halogen atoms (Br and F) enhances its reactivity and binding affinity to various biological targets. The chemical structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with specific molecular targets, influencing various biochemical pathways:

- Receptor Binding : The indole ring can bind to multiple receptors, affecting cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain kinases, which play crucial roles in cell signaling and metabolism.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL .

Biological Activities

The compound exhibits a range of biological activities:

Research Findings

A review of recent studies highlights the compound's promising applications:

- Antimicrobial Efficacy : A study identified 3-substituted indoles as effective against MRSA, with derivatives showing low cytotoxicity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the indole structure can significantly impact biological activity and selectivity towards targets .

- Biochemical Pathways : The interaction with various enzymes suggests that this compound could modulate important biochemical pathways involved in disease processes.

Case Studies

Several case studies have explored the biological implications of this compound:

Q & A

Q. What are the most reliable synthetic routes for preparing 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and formylation of the indole core. A common approach starts with fluorination at the 6-position using a fluorinating agent (e.g., Selectfluor®) followed by bromination at the 5-position with N-bromosuccinimide (NBS) in acetic acid. Formylation at the 3-position is achieved via Vilsmeier-Haack reaction (POCl₃/DMF) . To optimize yields:

- Control halogenation regioselectivity by adjusting solvent polarity (e.g., DCM for bromination).

- Use anhydrous conditions during formylation to minimize side reactions.

- Monitor reaction progress via TLC or HPLC, with typical yields ranging from 25–45% after purification (silica gel chromatography) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR :

- ¹H NMR : The aldehyde proton appears as a singlet at δ ~10.1–10.3 ppm. Coupling between fluorine and adjacent protons (e.g., H-4 or H-7) may split signals .

- ¹³C NMR : The aldehyde carbon resonates at δ ~190 ppm, while bromine and fluorine substituents deshield adjacent carbons (δ ~115–125 ppm) .

- Mass Spectrometry : HRMS (ESI⁺) confirms the molecular ion [M+H]⁺ at m/z 242.044. Fragmentation patterns include loss of Br (Δ m/z ~79.9) and CO (Δ m/z ~28) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and confirm substituent positions. For example, the dihedral angle between the indole ring and aldehyde group is ~5–10° .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodological Answer :

- In vitro assays :

- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to fluoroquinolone controls .

- Anticancer : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. IC₅₀ values <50 μM suggest therapeutic potential .

- Target identification : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like COX-2 or kinases. Validate via enzyme inhibition assays (e.g., COX-2 inhibition ≥60% at 10 μM) .

Advanced Research Questions

Q. How do electronic and steric effects of bromine/fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Bromine’s electronegativity enhances oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄). Fluorine’s inductive effect stabilizes intermediates, improving yields (e.g., 70–85% for aryl boronate couplings) .

- SNAr Reactions : Fluorine activates the 6-position for nucleophilic substitution. Use DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity .

- Steric Effects : The 5-Br/6-F arrangement hinders access to the 4-position, limiting meta-substitution. Confirm via X-ray or NOE NMR .

Q. How can contradictory reports on biological activity (e.g., antiviral vs. anticancer) be resolved through experimental design?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves across multiple cell lines (e.g., cancer vs. non-cancerous) to identify selective toxicity.

- Mechanistic Studies :

- Use transcriptomics (RNA-seq) to identify pathways affected (e.g., apoptosis genes BAX/BCL-2).

- Compare results to structural analogs (e.g., 5-Bromoindole-3-carbaldehyde lacking fluorine) to isolate substituent effects .

- Control for Purity : Ensure >95% purity (HPLC) to exclude confounding by synthetic byproducts .

Q. What strategies optimize crystallization of this compound for structural analysis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.